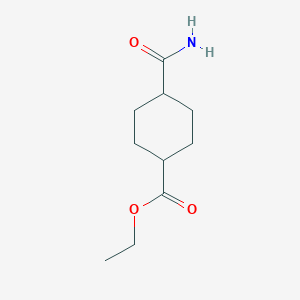
Ethyl 4-carbamoylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-carbamoylcyclohexanecarboxylate is an organic compound with the molecular formula C10H17NO3 It is a derivative of cyclohexane, featuring both an ester and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-carbamoylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of specialized equipment to maintain the necessary temperature and pressure conditions. The purity of the final product is ensured through various purification techniques, such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-carbamoylcyclohexanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-carbamoylcyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of ethyl 4-carbamoylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxocyclohexanecarboxylate
- Ethyl 2-oxocyclohexanecarboxylate
- Ethyl 4-aminocyclohexanecarboxylate
Uniqueness
Ethyl 4-carbamoylcyclohexanecarboxylate is unique due to the presence of both an ester and a carbamoyl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Biological Activity
Ethyl 4-carbamoylcyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H17N1O3
- Molecular Weight : 213.26 g/mol
- IUPAC Name : this compound
The structure of this compound features a cyclohexane ring substituted with carbamoyl and carboxylate groups, which are critical for its biological activity.
This compound exhibits various biological activities that can be attributed to its chemical structure:
- Nitric Oxide Production : The compound has been shown to influence nitric oxide (NO) production, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation .
- Anti-inflammatory Effects : Research indicates that it may enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, suggesting a dual role in inflammation regulation .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antiviral Activity Against HBV :
A study demonstrated that derivatives similar to this compound showed significant antiviral activity against HBV by modulating capsid assembly and disrupting viral replication processes . -
Inflammation Modulation :
In vitro studies have shown that compounds related to this compound can enhance the production of inflammatory mediators, indicating their potential use in managing inflammatory diseases . -
Enzyme Inhibition Studies :
Various studies have reported that similar compounds can inhibit enzymes such as mutant isocitrate dehydrogenase (IDH), which is implicated in several cancers. This suggests a potential therapeutic application in oncology .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 4-carbamoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H2,11,12) |
InChI Key |
GEVPGISNKLOEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















